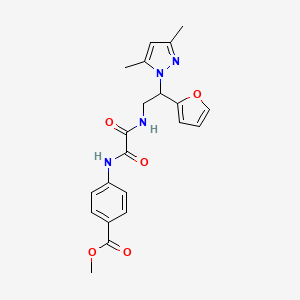![molecular formula C23H27N3O4S B2669926 5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1042134-65-5](/img/structure/B2669926.png)
5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one” is a type of pyrrolo[1,2-a]quinoxalin-4(5H)-one . Pyrrolo[1,2-a]quinoxalin-4(5H)-ones have been synthesized from aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid through ring opening and unexpected cyclization . They have been found to possess good antineoplastic activity .
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones has been achieved through a visible light-mediated process involving the ring opening and cyclization of aryl cyclopropanes . This operationally simple and catalyst-free methodology provides a green and efficient approach for the synthesis of these compounds . The scalability of the developed protocol has been demonstrated by a gram-scale synthesis and in vitro cytotoxicity assay .Molecular Structure Analysis
The molecular structure of pyrrolo[1,2-a]quinoxalin-4(5H)-ones is complex, involving a fused ring system. The quinoxaline core is an important chemical moiety that demonstrates a wide range of physicochemical and biological activities .Chemical Reactions Analysis
The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has recently attracted considerable attention . This review will focus on the recent achievements, mainly including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation and phosphonation of quinoxalin-2(1H)-ones .Wissenschaftliche Forschungsanwendungen
Neuropsychiatric and Neurological Disorder Treatment Applications
A study describes a class of tetracyclic butyrophenones, closely related to the chemical structure , showing potent binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors. These compounds, exemplified by ITI-007, demonstrate significant antipsychotic efficacy, highlighting their potential for treating neuropsychiatric and neurological disorders (Peng Li et al., 2014).
Anticancer Activity
Another study on novel synthetic makaluvamine analogs, structurally related to the queried compound, showed significant in vitro and in vivo anticancer activity, especially against breast cancer. These compounds have been noted for their potential as therapeutic agents in cancer treatment, suggesting the broader potential of quinoxaline derivatives in oncology (Wei Wang et al., 2009).
Antibacterial Applications
A novel series of thiazolopyrazine-incorporated tetracyclic quinolones, related in structural complexity to the compound , were synthesized and showed potent antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This indicates the compound's class's potential in developing new antibacterial agents (Y. Inoue et al., 1994).
Corrosion Inhibition
Research into 5-N-((alkylamino)methyl)quinolin-8-ol analogs for C40E steel in sulfuric acid demonstrated good corrosion inhibition, indicating the utility of quinoxaline derivatives in industrial applications related to corrosion protection (M. El Faydy et al., 2021).
Chemical Synthesis and Drug Development
The synthesis of pyrrolo[4,3,2-de]quinolines from quinoline precursors, including methods for creating tetracyclic quinoline derivatives, suggests the chemical versatility of these compounds. Such synthetic pathways enable the development of novel drugs and materials, underscoring the importance of these compounds in chemical research (D. Roberts et al., 1997).
Wirkmechanismus
While the specific mechanism of action for “5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one” is not mentioned in the search results, it is known that pyrrolo[1,2-a]quinoxalin-4(5H)-ones possess good antineoplastic activity . This suggests that they may interact with biological targets to inhibit the growth of cancer cells.
Zukünftige Richtungen
The future directions for research into “5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one” and related compounds could involve further exploration of their synthesis, reactivity, and potential applications. Given their antineoplastic activity , these compounds could be of interest in the development of new cancer therapies. Additionally, the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups could be a promising area of future research .
Eigenschaften
IUPAC Name |
5-[(4-methylphenyl)methyl]-7-morpholin-4-ylsulfonyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-17-4-6-18(7-5-17)16-26-22-15-19(31(28,29)24-11-13-30-14-12-24)8-9-20(22)25-10-2-3-21(25)23(26)27/h4-9,15,21H,2-3,10-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHWVWWMKAQUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)N5CCCC5C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

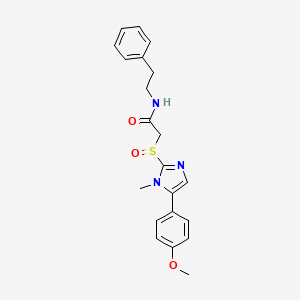
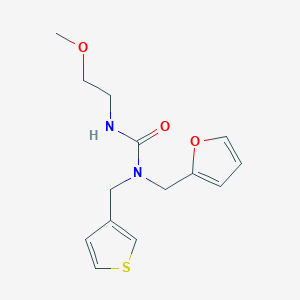
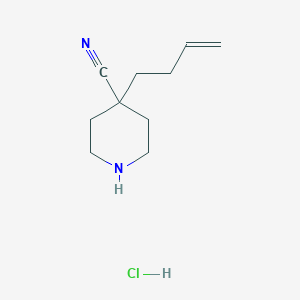
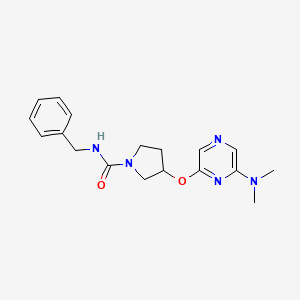
![N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2669849.png)
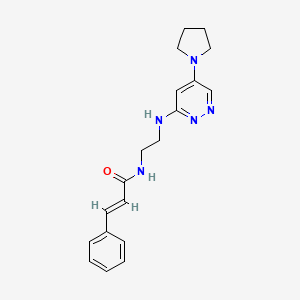
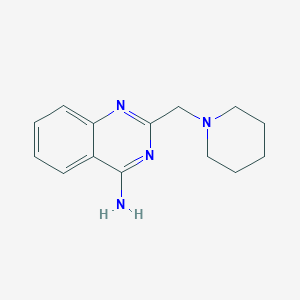
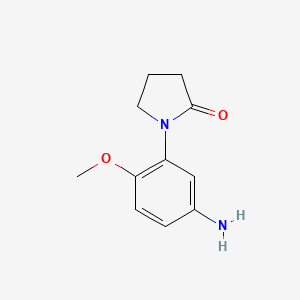
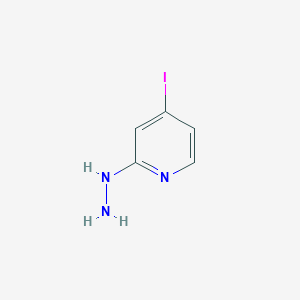
![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-(4-nitrophenyl)thiourea](/img/structure/B2669856.png)
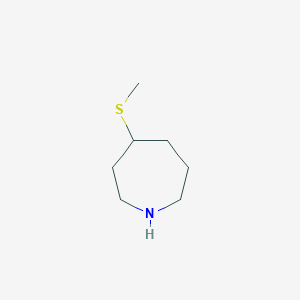
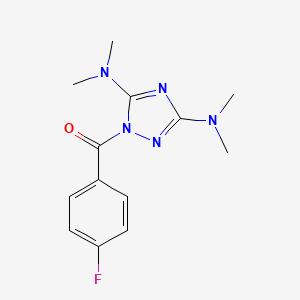
![Benzyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2669859.png)
